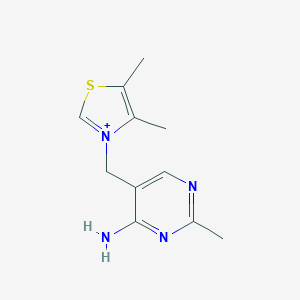
Dimethialium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethialium is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a quaternary ammonium compound that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of dimethialium is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethialium has several advantages for use in lab experiments. It is stable, easy to handle, and has a long shelf life. It is also effective at low concentrations, making it a cost-effective option for researchers. However, it may have limitations in certain applications, such as in vivo studies, due to its potential toxicity and lack of specificity.
Zukünftige Richtungen
There are several future directions for research on dimethialium. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another area of interest is its potential use as a disinfectant in various settings, including hospitals and food processing facilities. Future research could explore the effectiveness of this compound in these settings and compare it to other disinfectants currently in use. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Future research on this compound could have important implications for the treatment of cancer and the development of new disinfectants.
Synthesemethoden
Dimethialium can be synthesized using various methods, including the reaction of N,N-dimethylaminoethanol with methyl iodide, the reaction of N,N-dimethylaminoethanol with dimethyl sulfate, and the reaction of N,N-dimethylaminoethanol with methyl triflate. These methods result in the formation of this compound as a white crystalline powder with a melting point of 229-230°C.
Wissenschaftliche Forschungsanwendungen
Dimethialium has been studied for its potential applications in scientific research. It has been shown to have antimicrobial properties and has been used as a disinfectant in various settings, including hospitals and laboratories. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
15659-74-2 |
|---|---|
Molekularformel |
C11H15N4S+ |
Molekulargewicht |
235.33 g/mol |
IUPAC-Name |
5-[(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15N4S/c1-7-8(2)16-6-15(7)5-10-4-13-9(3)14-11(10)12/h4,6H,5H2,1-3H3,(H2,12,13,14)/q+1 |
InChI-Schlüssel |
AXHYKTKTWXFPDG-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)C |
Andere CAS-Nummern |
15659-74-2 |
Synonyme |
dimethialium dimethialium chloride dimethialium chloride(mono-HCl) dimethialium mononitrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



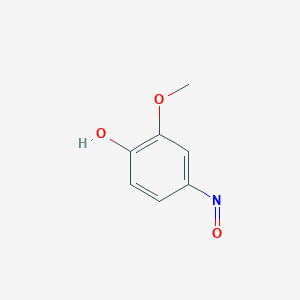

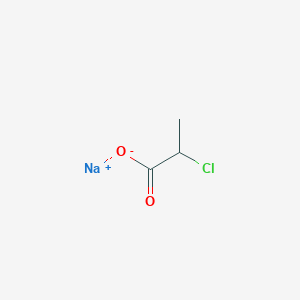

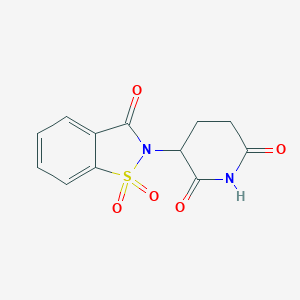

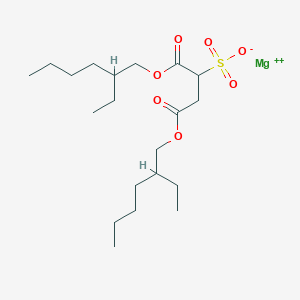

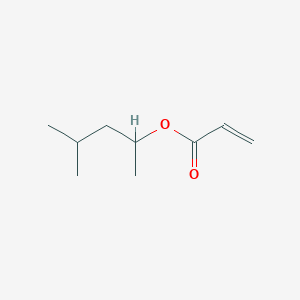
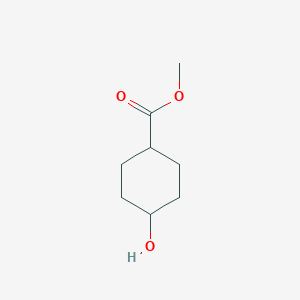

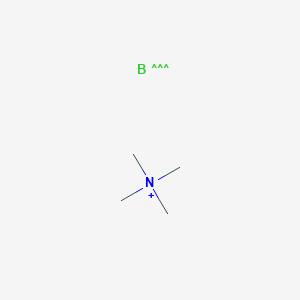
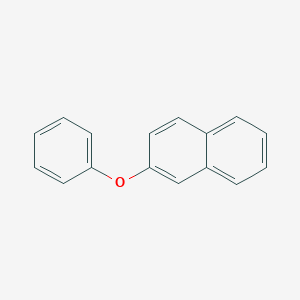
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)